molecular formula C6H5N3 B1224502 Imidazo[1,2-a]pyrazine CAS No. 274-79-3

Imidazo[1,2-a]pyrazine

Cat. No. B1224502
CAS RN: 274-79-3
M. Wt: 119.12 g/mol
InChI Key: MBVAHHOKMIRXLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US06914063B2

Procedure details

Imidazo[1,2-α]pyrazine (90 mg, 0.76 mmol) and sodium acetate (75 mg, 0.91 mmol) were dissolved in methanol (2 ml) saturated with potassium bromide and cooled to −10° C. before dropwise addition of bromine (121 mg, 0.76 mmol) over 5 min. On complete addition the mixture was quenched by addition of 1N sodium sulfite solution (2 ml) and the solvent removed in vacuo. The residue was dissolved in water (15 ml) and saturated sodium hydrogencarbonate solution (15 ml) and extracted with ethyl acetate (2×40 ml). The organics were combined then washed with brine (40 ml), dried over anhydrous sodium sulfate and evaporated to give 3-bromoimidazo[1,2-α]pyrazine (150 mg, 100%) as a white crystalline solid: δH (400 MHz, CDCl3) 7.80 (1H, s), 6.87 (1H, d, J 7), 7.71 (1H, s), 8.27 (1H, d, J 7).
Quantity
90 mg
Type
reactant
Reaction Step One
Quantity
75 mg
Type
reactant
Reaction Step One
Quantity
2 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
121 mg
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:2]=[CH:3][N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]=12.C([O-])(=O)C.[Na+].[Br:15]Br>CO.[Br-].[K+]>[Br:15][C:3]1[N:4]2[CH:9]=[CH:8][N:7]=[CH:6][C:5]2=[N:1][CH:2]=1 |f:1.2,5.6|

Inputs

Step One
Name
Quantity
90 mg
Type
reactant
Smiles
N=1C=CN2C1C=NC=C2
Name
Quantity
75 mg
Type
reactant
Smiles
C(C)(=O)[O-].[Na+]
Name
Quantity
2 mL
Type
solvent
Smiles
CO
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
[Br-].[K+]
Step Two
Name
Quantity
121 mg
Type
reactant
Smiles
BrBr

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
On complete addition the mixture
CUSTOM
Type
CUSTOM
Details
was quenched by addition of 1N sodium sulfite solution (2 ml)
CUSTOM
Type
CUSTOM
Details
the solvent removed in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The residue was dissolved in water (15 ml)
EXTRACTION
Type
EXTRACTION
Details
saturated sodium hydrogencarbonate solution (15 ml) and extracted with ethyl acetate (2×40 ml)
WASH
Type
WASH
Details
The organics were combined then washed with brine (40 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulfate
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
BrC1=CN=C2N1C=CN=C2
Measurements
Type Value Analysis
AMOUNT: MASS 150 mg
YIELD: PERCENTYIELD 100%
YIELD: CALCULATEDPERCENTYIELD 99.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.